molecular formula C20H24N2O2 B12674282 N, N-Bis(phenylmethyl)hexanediamide CAS No. 25344-24-5

N, N-Bis(phenylmethyl)hexanediamide

Cat. No.: B12674282
CAS No.: 25344-24-5
M. Wt: 324.4 g/mol
InChI Key: MFBKELHPKHLNTH-UHFFFAOYSA-N
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Description

N,N’-Dibenzyladipamide is an organic compound with the molecular formula C20H24N2O2 It is a derivative of adipamide, where the hydrogen atoms of the amide groups are replaced by benzyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

N,N’-Dibenzyladipamide can be synthesized through the reaction of adipic acid with benzylamine. The reaction typically involves the use of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the amide bond. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods

In an industrial setting, the production of N,N’-Dibenzyladipamide may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. The final product is often subjected to rigorous quality control measures to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

N,N’-Dibenzyladipamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the amide groups to amines.

    Substitution: The benzyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield benzyl carboxylic acids, while reduction can produce benzylamines.

Scientific Research Applications

N,N’-Dibenzyladipamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-substrate interactions and protein-ligand binding.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of N,N’-Dibenzyladipamide involves its interaction with various molecular targets. The benzyl groups can engage in π-π interactions with aromatic residues in proteins, while the amide groups can form hydrogen bonds with other molecules. These interactions can influence the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Similar Compounds

    N,N’-Dibenzylurea: Similar in structure but with urea groups instead of adipamide.

    N,N’-Dibenzylsuccinamide: Contains succinamide groups instead of adipamide.

    N,N’-Dibenzylglutaramide: Features glutaramide groups in place of adipamide.

Uniqueness

N,N’-Dibenzyladipamide is unique due to its specific combination of benzyl and adipamide groups, which confer distinct chemical properties and reactivity

Properties

CAS No.

25344-24-5

Molecular Formula

C20H24N2O2

Molecular Weight

324.4 g/mol

IUPAC Name

N,N'-dibenzylhexanediamide

InChI

InChI=1S/C20H24N2O2/c23-19(21-15-17-9-3-1-4-10-17)13-7-8-14-20(24)22-16-18-11-5-2-6-12-18/h1-6,9-12H,7-8,13-16H2,(H,21,23)(H,22,24)

InChI Key

MFBKELHPKHLNTH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)CCCCC(=O)NCC2=CC=CC=C2

Origin of Product

United States

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